molecular formula C13H14N2OS B430863 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 331971-79-0

3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B430863
CAS No.: 331971-79-0
M. Wt: 246.33g/mol
InChI Key: ROEAWMSBZLHPSX-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentanone with 2-aminobenzamide in the presence of a sulfur source, such as Lawesson’s reagent, to introduce the thioxo group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazolinone core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the cyclopentyl group.

    3-cyclopentylquinazolin-4(1H)-one: Lacks the thioxo group.

    2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives: Various substitutions at different positions.

Uniqueness

3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the cyclopentyl and thioxo groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-cyclopentyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-12-10-7-3-4-8-11(10)14-13(17)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAWMSBZLHPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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